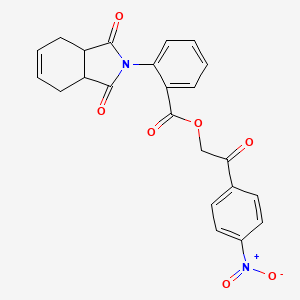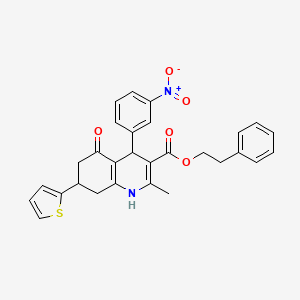methylidene]propanamide CAS No. 354993-69-4](/img/structure/B11621212.png)
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an amide linkage, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with appropriate reagents to introduce the phenylamino and propanamide groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide
- 4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide
Uniqueness
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide is unique due to its specific structural features, such as the presence of the dimethylpyrimidine ring and the amide linkage.
Properties
CAS No. |
354993-69-4 |
|---|---|
Molecular Formula |
C16H19N5O |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C16H19N5O/c1-4-14(22)20-16(19-13-8-6-5-7-9-13)21-15-17-11(2)10-12(3)18-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20,21,22) |
InChI Key |
KWXCVZUKECCZND-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=CC=C2 |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone](/img/structure/B11621135.png)
![ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621143.png)
![(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11621147.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate](/img/structure/B11621167.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11621173.png)
![6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate](/img/structure/B11621176.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621189.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621193.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
